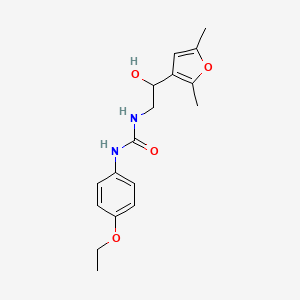

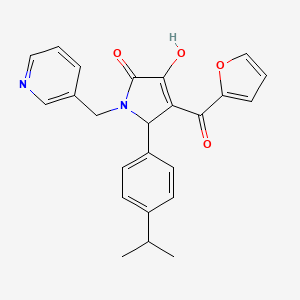

![molecular formula C16H23N3O B2508007 N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide CAS No. 2097889-30-8](/img/structure/B2508007.png)

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide" is a chemical entity that appears to be a derivative of the pyrazole class. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and have been extensively studied for their diverse biological activities. The structure of the compound suggests that it may have potential biological activities, given the presence of the pyrazole moiety and the carboxamide group, which are common features in pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions involving the formation of the pyrazole ring. While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by 1H NMR, 13C NMR, Mass, and IR spectral studies . These methods are likely applicable to the synthesis of the compound , with adaptations to the starting materials and reaction conditions to accommodate the cyclohexyl and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can engage in hydrogen bonding and π-π interactions due to the presence of nitrogen atoms. The carboxamide group is a common functional group in medicinal chemistry, known for its hydrogen bonding capabilities, which can be crucial for the binding of the compound to biological targets. The molecular docking studies of similar compounds have been performed to ascertain the probable binding model with biological enzymes, such as cyclooxygenase .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo cyclization to give oxazolyl derivatives . These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions. The specific chemical reactions that "this compound" can undergo would depend on its exact structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a carboxamide group can increase the compound's polarity and potentially its solubility in aqueous media. The substituted phenyl ring in similar compounds has been found to be oriented almost perpendicular to the heterocycle, which can affect the compound's crystal packing and, consequently, its solid-state properties . The exact properties of "this compound" would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Characterization

Research chemicals such as pyrazole derivatives have been synthesized and characterized to understand their chemical properties and potential applications. For example, McLaughlin et al. (2016) identified and characterized a research chemical through synthesis and analytical techniques, providing foundational knowledge for further exploration of similar compounds (McLaughlin et al., 2016). Such studies are crucial for the development of new materials and drugs by elucidating the chemical structure and properties of novel compounds.

Metabolic Studies

Understanding the metabolism of synthetic cannabinoids, including pyrazole derivatives, is essential for their development and safety assessment. Franz et al. (2017) investigated the in vitro metabolism of a synthetic cannabinoid, providing insights into its biotransformation and potential impacts on human health (Franz et al., 2017). These findings are critical for assessing the safety and therapeutic potential of new compounds.

Antitumor Activity

The search for novel antitumor agents has led to the synthesis and biological evaluation of various pyrazole derivatives. Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, demonstrating their potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Such research is vital for the discovery of new anticancer drugs with improved efficacy and selectivity.

Nematocidal Evaluation

The agricultural sector benefits from the development of novel pesticides, including pyrazole carboxamide derivatives. Zhao et al. (2017) synthesized and evaluated the nematocidal activity of new pyrazole carboxamide compounds, highlighting their potential use in controlling harmful nematodes (Zhao et al., 2017). Such studies contribute to the development of more effective and safer agricultural chemicals.

Antibacterial Agents

The design and synthesis of novel pyrazole derivatives have also targeted the development of new antibacterial agents. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their promising antibacterial and anti-5-lipoxygenase activities (Rahmouni et al., 2016). This research is crucial for addressing antibiotic resistance and discovering new therapeutic options.

Propriétés

IUPAC Name |

N-(4-pyrazol-1-ylcyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(13-5-2-1-3-6-13)18-14-7-9-15(10-8-14)19-12-4-11-17-19/h1-2,4,11-15H,3,5-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNWYPHUYITTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

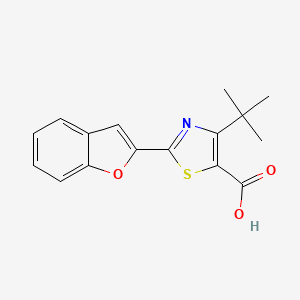

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

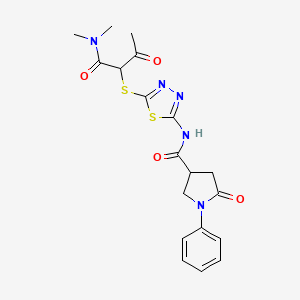

![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)

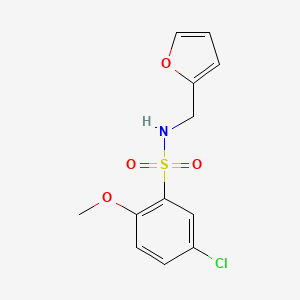

![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)

![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)

![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)